(R)-Citalopram-d4 (oxalate)
Description
(R)-Citalopram-d4 (oxalate) is a deuterium-labeled analog of the R-enantiomer of citalopram, a selective serotonin reuptake inhibitor (SSRI). The compound is chemically designated as 4-[(R)-4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile-d4 oxalate. Its deuterium labeling (four deuterium atoms) replaces hydrogen at specific positions, enhancing its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification of citalopram and its enantiomers in biological matrices . Unlike the pharmacologically active S-enantiomer (escitalopram), the R-enantiomer exhibits minimal therapeutic activity but serves critical roles in analytical research, such as distinguishing metabolic pathways and validating enantioselective assays .
Properties
Molecular Formula |
C22H23FN2O5 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(1R)-1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1/i5D,6D,7D,8D; |
InChI Key |
KTGRHKOEFSJQNS-RGNKMCHRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@@]2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Citalopram-d4 (oxalate) involves several steps, starting with the preparation of the deuterated intermediate compounds. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Cyclization: Formation of the bicyclic core structure.
Substitution: Introduction of the cyano group.
Resolution: Separation of the ®-enantiomer from the racemic mixture.
Salt Formation: Conversion to the oxalate salt.
Industrial Production Methods
Industrial production of ®-Citalopram-d4 (oxalate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.
Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-Citalopram-d4 (oxalate) undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized metabolites.
Reduction: Reduction of the cyano group.
Substitution: Nucleophilic substitution reactions.
Hydrolysis: Breakdown of the oxalate salt.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Formation of N-oxide and other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives.
Hydrolysis: Release of oxalic acid and the free base of ®-Citalopram-d4.
Scientific Research Applications
®-Citalopram-d4 (oxalate) is used in various scientific research applications, including:
Chemistry: Studying the effects of deuteration on chemical stability and reaction mechanisms.
Biology: Investigating the pharmacokinetics and pharmacodynamics of deuterated compounds.
Medicine: Developing improved antidepressant therapies with enhanced efficacy and reduced side effects.
Industry: Producing stable isotopic-labeled compounds for analytical and diagnostic purposes.
Mechanism of Action
®-Citalopram-d4 (oxalate) exerts its effects by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing the availability of serotonin in the brain. The primary molecular target is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons. By binding to SERT, ®-Citalopram-d4 prevents serotonin reuptake, leading to enhanced serotonergic neurotransmission and antidepressant effects .
Comparison with Similar Compounds
Enantiomeric Comparison: (R)- vs. (S)-Citalopram Derivatives
| Compound | Pharmacological Activity | Metabolic CYP Isoforms | Analytical Use |
|---|---|---|---|
| (R)-Citalopram-d4 oxalate | Minimal (research tool) | CYP2C19, 2D6, 3A4 | Internal standard for LC-MS/MS |
| Escitalopram (S-Citalopram) oxalate | High (SSRI) | CYP2C19, 2D6, 3A4 | Therapeutic agent for depression |
- Key Findings :
- Activity : Escitalopram (S-enantiomer) binds selectively to the serotonin transporter (Ki = 0.89 nM), whereas the R-enantiomer contributes negligibly to therapeutic effects .
- Metabolism : Both enantiomers are metabolized via CYP2C19, 2D6, and 3A4 to form desmethyl (DCT) and didesmethyl (DDCT) metabolites. However, escitalopram’s higher potency necessitates stricter therapeutic drug monitoring .
- Analytical Role : (R)-Citalopram-d4 oxalate’s deuterium labeling minimizes isotopic interference, enabling accurate quantification of escitalopram in pharmacokinetic studies .
Deuterated vs. Non-Deuterated Analogs
| Compound | CAS Number | Molecular Formula | Key Distinction |
|---|---|---|---|
| (R)-Citalopram-d4 oxalate | 917482-45-2 | C20H17D4FN2O·C2H2O4 | Deuterated for analytical precision |
| Racemic Citalopram | 59729-33-8 | C20H21FN2O | Therapeutic mixture (1:1 R:S) |
| (±)-Citalopram-d4 HBr | 1219803-58-3 | C20H17D4FN2O·HBr | Deuterated racemic internal standard |
- Key Findings: Deuterated Forms: Deuterium incorporation in (R)-Citalopram-d4 oxalate and (±)-Citalopram-d4 HBr reduces matrix effects in LC-MS/MS, improving detection limits compared to non-deuterated analogs .
Metabolites and Impurities
- Key Findings :
- Impurity Profiling : HPLC methods distinguish (R)-Citalopram-d4 oxalate from impurities like N-oxide and 3-oxocitalopram, which have distinct retention times (0.33–1.4 relative to escitalopram) .
- Metabolic Pathways : Both R- and S-enantiomers undergo CYP-mediated demethylation, but escitalopram’s metabolites retain partial activity, unlike R-Citalopram derivatives .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
| Compound | CAS Number | Molecular Formula | Pharmacological Role | CYP Isoforms Involved |
|---|---|---|---|---|
| (R)-Citalopram-d4 oxalate | 917482-45-2 | C20H17D4FN2O·C2H2O4 | Analytical internal standard | 2C19, 2D6, 3A4 |
| Escitalopram oxalate | 219861-08-2 | C20H21FN2O·C2H2O4 | SSRI therapeutic agent | 2C19, 2D6, 3A4 |
| Citalopram N-oxide | 128173-53-5 | C20H21FN2O2 | Inactive metabolite | CYP3A4 |
Table 2: Impurity Limits in Citalopram Formulations (USP 41 Standards)
| Impurity | Relative Retention Time | Acceptance Criteria (NMT %) |
|---|---|---|
| Citalopram related compound A | 0.33 | 0.84 |
| Citalopram related compound B | 0.56 | 0.78 |
| 3-Oxocitalopram | 0.80 | 0.51 |
| Citalopram N-oxide | 1.40 | 0.94 |
Research Implications
- Analytical Chemistry : (R)-Citalopram-d4 oxalate’s deuterium labeling ensures precise quantification in complex matrices, addressing challenges like ion suppression in LC-MS/MS .
- Drug Development : Understanding enantiomeric metabolism aids in optimizing escitalopram’s efficacy while mitigating R-enantiomer-associated adverse effects .
- Regulatory Compliance : Impurity profiling (e.g., N-oxide, 3-oxocitalopram) aligns with pharmacopeial standards (USP 41) to ensure drug safety .
Q & A
Basic Research Questions
Q. How is (R)-Citalopram-d4 oxalate synthesized, and what analytical methods validate its enantiomeric purity?
- Methodological Answer : Synthesis involves deuterium incorporation at specific positions using isotopic labeling techniques, followed by chiral resolution (e.g., via chromatography) to isolate the R-enantiomer. Enantiomeric purity is validated using chiral HPLC with a cellulose-based column, coupled with mass spectrometry (MS) to confirm deuteration . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly to distinguish between R- and S-enantiomers .
Q. What is the pharmacological target of (R)-Citalopram-d4 oxalate, and how does it differ from its S-enantiomer?
- Methodological Answer : (R)-Citalopram-d4 oxalate primarily inhibits the serotonin transporter (SERT), but its binding affinity (Ki) differs from the S-enantiomer (e.g., Escitalopram-d4 oxalate, Ki = 0.89 nM). Competitive radioligand binding assays with [³H]-citalopram can quantify affinity differences. Studies must control for enantiomeric cross-reactivity by using purified isoforms .
Q. What isotopic labeling strategies are used in pharmacokinetic studies of (R)-Citalopram-d4 oxalate?
- Methodological Answer : Deuterium labeling at metabolically stable positions (e.g., aromatic rings) minimizes isotopic exchange in vivo. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective reaction monitoring (SRM) tracks deuterated metabolites in plasma and tissue samples. Stability studies under varying pH and temperature conditions ensure label integrity .
Advanced Research Questions
Q. How do researchers resolve contradictions in enantiomer-specific efficacy data for (R)-Citalopram-d4 oxalate?
- Methodological Answer : Contradictions often arise from incomplete chiral separation or metabolic interconversion. To address this:
- Use chiral stationary phases in HPLC to confirm enantiomeric purity (>98%) .
- Conduct in vitro metabolism assays (e.g., liver microsomes) to rule out R-to-S interconversion .
- Apply multivariate statistical analysis to distinguish enantiomer-specific effects from experimental noise .
Q. What experimental designs are optimal for studying the blood-brain barrier (BBB) penetration of (R)-Citalopram-d4 oxalate?
- Methodological Answer :
- In vitro : Use BBB cell monolayers (e.g., hCMEC/D3) to measure permeability coefficients (Papp) under physiological flow conditions. Deuterated analogs enable precise quantification via MS without endogenous interference .
- In vivo : Combine deuterated tracer administration with brain microdialysis to correlate plasma and cerebrospinal fluid (CSF) concentrations. Normalize data to non-deuterated controls to account for isotopic effects .
Q. How can isotopic effects of deuterium in (R)-Citalopram-d4 oxalate influence metabolic stability studies?
- Methodological Answer : Deuterium kinetic isotope effects (DKIE) may alter CYP450-mediated metabolism. To isolate isotopic effects:
- Compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated (R)-Citalopram in human hepatocytes.
- Use high-resolution MS to identify deuterium retention in metabolites (e.g., N-demethylated products) .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in (R)-Citalopram-d4 oxalate studies?
- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) quantify EC₅₀ values. Bayesian hierarchical models account for inter-study variability in enantiomer potency data. Tools like R/Python packages (e.g.,
drcorPyMC3) facilitate reproducibility .
Methodological and Data Analysis Considerations
Q. How should researchers address batch-to-batch variability in deuterated compound synthesis?
- Methodological Answer : Implement quality control (QC) protocols:
- NMR and MS batch certification for deuteration efficiency (>98 atom% D) .
- Accelerated stability testing (40°C/75% RH for 6 months) to assess degradation pathways .
- Use reference standards (e.g., USP Escitalopram Oxalate) for cross-validation .
Q. What criteria define a robust research question for studying (R)-Citalopram-d4 oxalate’s neuropharmacology?
- Methodological Answer : Apply the FINER framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
